![molecular formula C8H12N4O3 B2852794 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide CAS No. 2155840-65-4](/img/structure/B2852794.png)
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide” is a chemical compound used in scientific research due to its unique properties and structure. It has a CAS Number of 2155840-65-4 and a molecular weight of 212.21 . The IUPAC name for this compound is 1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
MXC has been extensively studied for its potential applications in scientific research. MXC has been shown to have potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. MXC has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, MXC has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of MXC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MXC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. MXC has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MXC has been shown to have various biochemical and physiological effects. MXC has been shown to induce cell cycle arrest and apoptosis in cancer cells. MXC has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, MXC has been shown to increase the expression of neurotrophic factors and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
MXC has several advantages for lab experiments. MXC is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. MXC has also been shown to have potent anticancer and anti-inflammatory activity, making it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, MXC has some limitations for lab experiments. MXC has not been extensively studied in vivo, and its safety profile is not well understood. Additionally, MXC has not been evaluated for its potential toxicity and side effects.
Future Directions
There are several future directions for the research on MXC. One potential direction is to further investigate the mechanism of action of MXC and identify its molecular targets. Another potential direction is to evaluate the safety and toxicity of MXC in vivo. Additionally, MXC could be evaluated for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, MXC could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, MXC is a synthetic compound that has been extensively studied for its potential applications in scientific research. MXC has been shown to have potent anticancer and anti-inflammatory activity, as well as neuroprotective effects. MXC has several advantages for lab experiments, but its safety profile and potential toxicity are not well understood. Future research on MXC should focus on further investigating its mechanism of action, evaluating its safety and toxicity, and exploring its potential applications in the treatment of other diseases.
Synthesis Methods
MXC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of MXC involves the reaction of 4-methoxy-3-(tetrahydro-2H-pyran-3-yl)pyridine-2-carboxylic acid with triphosgene and triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure MXC.
Safety and Hazards
Properties
IUPAC Name |
1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOODDRAVAWJFJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
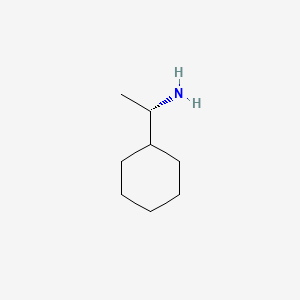
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)
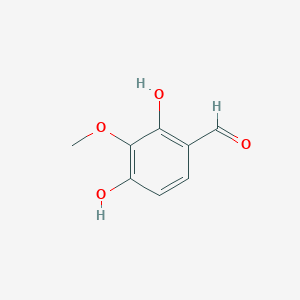
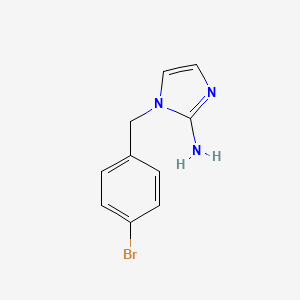
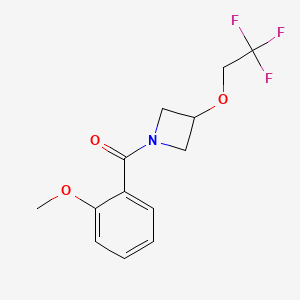
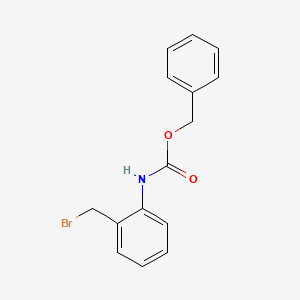
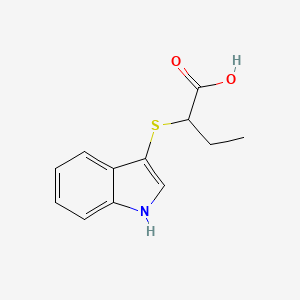

![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)

![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)

